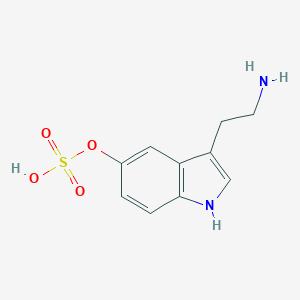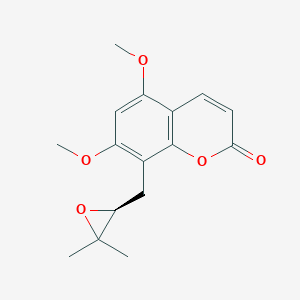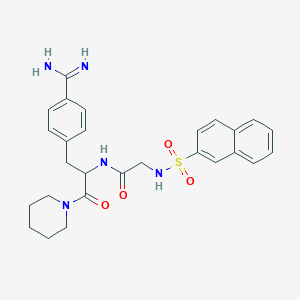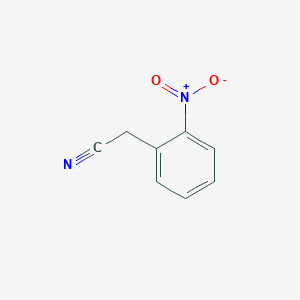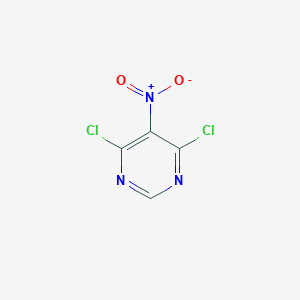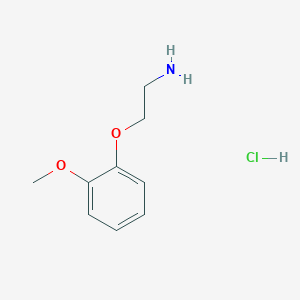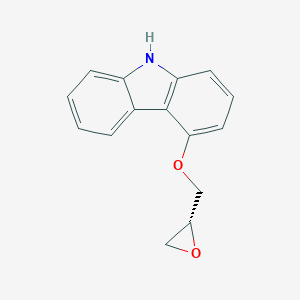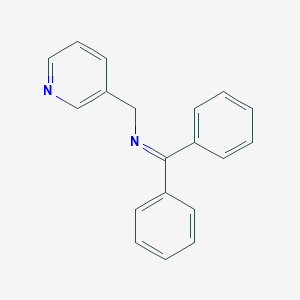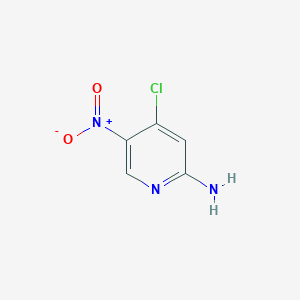
4-Chloro-5-nitropyridin-2-amine
Overview
Description
4-Chloro-5-nitropyridin-2-amine is a compound of interest due to its potential as a building block in the synthesis of various heterocyclic scaffolds and its involvement in chemical reactions that produce biologically active molecules. It belongs to the class of nitropyridines, compounds known for their versatile reactivity and significance in the development of pharmaceuticals, agrochemicals, and materials.
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 4-chloro-5-nitropyridin-2-amine, often involves the nitration of pyridine substrates or their chlorinated analogs. One approach to synthesizing related compounds involves the condensation of chloro-methylpyridine with nitroiminoimidazolidine, yielding a product with a yield of 92.3% (Chen et al., 2016). Another method involves the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for solid-phase synthesis, leading to various heterocyclic scaffolds (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of nitropyridine derivatives has been explored through various spectroscopic and computational methods. Studies include the investigation of structure, vibrational, electronic, NBO, and NMR analyses of chloro-nitropyridines, revealing insights into their optimized molecular structures, electronic properties, and reactivity profiles (Velraj et al., 2015).
Chemical Reactions and Properties
Nitropyridines undergo a variety of chemical reactions, including nucleophilic substitutions and reactions with amines, demonstrating their versatility as intermediates in organic synthesis. For example, reactions of nitropyridines with piperidine and morpholine have been studied, showing their reactivity patterns and substitution kinetics (Hamed, 1997).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. Research on related nitropyridines has provided valuable data on these properties, aiding in the development of new materials and compounds with desired characteristics.
Chemical Properties Analysis
The chemical properties of 4-chloro-5-nitropyridin-2-amine, such as reactivity, stability, and interactions with other molecules, are influenced by its functional groups and molecular structure. Investigations into the nitration of secondary amines with related compounds offer insights into their potential for synthesizing nitramines and other nitrogen-containing derivatives (Park et al., 2003).
Scientific Research Applications
-
Organic Synthesis
-
Pharmaceuticals
-
Agrochemicals
-
Nonlinear Optics and Optical Limiting Applications
- A potentially useful organic adduct compound, 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), has been synthesized and grown as optically transparent single crystals .
- The crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm .
- The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The calculated value of χ(3) is found to be excellent compared to other organic single crystals .
- The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .
-
Synthesis of 5-amino-azaoxindole Derivatives
-
Preparation of Pharmaceutically Active Compounds
-
Synthesis of 1-deaza-6-methylthiopurine Ribonucleoside
-
Fabrication of Central Nervous System (CNS) Active Compounds
-
Fungicidal Activity
- A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
-
Preparation of Nitropyridine Derivatives
-
Synthesis of New Fungicidal Compounds
- A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin- 2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Safety And Hazards
Specific safety and hazards information for 4-Chloro-5-nitropyridin-2-amine is not available in the sources. However, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemicals6.
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules4. There is a need for a single robust method allowing the selective introduction of multiple functional groups4. The application of this methodology could provide a privileged pyridine scaffold containing biologically relevant molecules4.
properties
IUPAC Name |
4-chloro-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFAJLRJEULFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408827 | |
| Record name | 4-chloro-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitropyridin-2-amine | |
CAS RN |
24484-96-6 | |
| Record name | 4-chloro-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


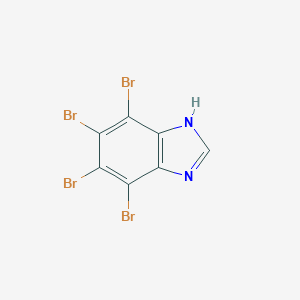
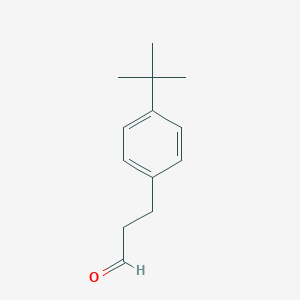
![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)
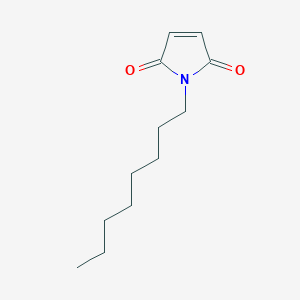
![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)
